molecular formula C11H15NO B1266730 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol CAS No. 88014-15-7

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol

Cat. No.: B1266730
CAS No.: 88014-15-7
M. Wt: 177.24 g/mol
InChI Key: WLRXAYDWKJAYPS-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol, commonly referred to as 2-DIE, is a small molecule that has been studied extensively for its potential scientific applications. 2-DIE is a derivative of isoquinoline, a heterocyclic aromatic compound, and is part of the isoquinoline family. It is a versatile molecule with a wide range of potential uses in research and lab experiments.

Scientific Research Applications

Synthesis and Anticancer Potential

A significant application of derivatives of 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol is in the synthesis of compounds with potential anticancer properties. Saleh et al. (2020) explored the synthesis of novel annulated dihydroisoquinoline heterocycles and assessed their cytotoxicity against various cancer cell lines, including breast, liver, and colorectal carcinomas. The study found these compounds showed promising results in in vitro antitumor screening, comparable to the standard anticancer drug doxorubicin (Saleh et al., 2020).

Synthesis and Cytotoxicity of Spirooxindoles

The synthesis of dispirooxindoles from derivatives of this compound through a three-component reaction was studied by Huang et al. (2018). They explored their cytotoxicity against breast and liver cancer cells, indicating the potential of these compounds as lead compounds for medicinal applications (Huang et al., 2018).

Electrochemical Properties in Phthalocyanine Derivatives

A study by Aktaş et al. (2013) focused on the synthesis and characterization of phthalocyanine derivatives containing this compound. These compounds exhibited significant electrochemical and spectroelectrochemical properties, suggesting their potential application in electronic materials (Aktaş et al., 2013).

Synthesis and Antimicrobial Activity

Ansari and Khan (2017) investigated the synthesis and antimicrobial activity of quinoline-pyrazoline-based coumarinyl thiazole derivatives, which included this compound. The compounds demonstrated notable antimicrobial activity, highlighting their potential as antimicrobial agents (Ansari & Khan, 2017).

Catalytic Synthesis of Dihydroquinazolinones

Niknam et al. (2011) reported the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using silica-bonded N-propylsulfamic acid as a catalyst, a process involving the use of this compound. This method highlights the compound's role in facilitating efficient synthesis reactions (Niknam et al., 2011).

Psychotropic and Anti-Inflammatory Activities

Zablotskaya et al. (2013) synthesized new derivatives of this compound and evaluated their psychotropic, anti-inflammatory, and cytotoxic activities. The study found these compounds to have sedative effects, high anti-inflammatory activity, and selective cytotoxic effects against tumor cell lines (Zablotskaya et al., 2013).

Photoreactions in Ethanol

Research by Steiner and Ulrich (1989) included studies on the magnetic field effects in chemical kinetics, specifically mentioning photoreactions of quinoline and isoquinoline derivatives in ethanol, which are relevant to this compound (Steiner & Ulrich, 1989).

Future Directions

The future directions for “2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol” and its derivatives could involve further exploration of their biological activities . The development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents against P. recalcitrans could be a potential area of research .

Biochemical Analysis

Biochemical Properties

2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, an enzyme involved in the metabolism of steroids and prostaglandins . The interaction between this compound and AKR1C3 involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of AKR1C3 can lead to altered levels of steroid hormones and prostaglandins, which in turn can affect cell proliferation and apoptosis . Additionally, this compound has been observed to modulate the activity of other enzymes and proteins involved in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of AKR1C3, occupying the oxyanion hole and preventing the enzyme from catalyzing its substrate . This inhibition leads to downstream effects on the metabolic pathways regulated by AKR1C3 . Additionally, this compound may interact with other proteins and enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its inhibitory activity . Long-term exposure to this compound can result in sustained inhibition of AKR1C3 and other enzymes, potentially leading to cumulative effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes . At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of target enzymes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate the metabolism of steroids, prostaglandins, and other biomolecules . The compound’s inhibition of AKR1C3 affects the metabolic flux and levels of metabolites in these pathways . Additionally, this compound may influence other metabolic pathways through its interactions with different enzymes and proteins .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound can localize to specific compartments, where it exerts its effects on target enzymes and proteins . The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm or nucleus, where it interacts with enzymes and proteins involved in cellular metabolism and gene expression . The subcellular localization of the compound can affect its potency and specificity .

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-8-7-12-6-5-10-3-1-2-4-11(10)9-12/h1-4,13H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRXAYDWKJAYPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20289097
Record name 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88014-15-7
Record name 88014-15-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59014
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20289097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(3,4-Dihydro-1H-isoquinolin-2-yl)-ethanol (31A) is prepared from 1,2,3,4-tetrahydro-isoquinoline as described for 28A.
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